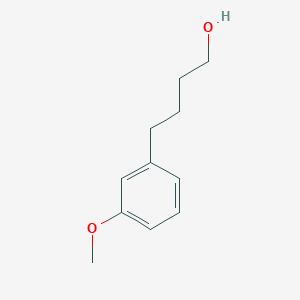

4-(3-Methoxyphenyl)butan-1-ol

Description

4-(3-Methoxyphenyl)butan-1-ol is an organic compound with the molecular formula C11H16O2 It is a derivative of benzenebutanol, where a methoxy group is attached to the third carbon of the butanol chain

Properties

IUPAC Name |

4-(3-methoxyphenyl)butan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-13-11-7-4-6-10(9-11)5-2-3-8-12/h4,6-7,9,12H,2-3,5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUHUEWFPQOHLAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenyl)butan-1-ol typically involves the reaction of benzene derivatives with butanol derivatives under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous environments and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)butan-1-ol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated benzene derivatives.

Scientific Research Applications

4-(3-Methoxyphenyl)butan-1-ol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)butan-1-ol involves its interaction with specific molecular targets and pathways. The methoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Benzenebutanol: Lacks the methoxy group, leading to different chemical properties and reactivity.

Methoxybenzene (Anisole): Contains a methoxy group directly attached to the benzene ring, differing in its overall structure and applications.

Butanol: A simple alcohol without the benzene ring, exhibiting different physical and chemical properties.

Uniqueness

4-(3-Methoxyphenyl)butan-1-ol is unique due to the presence of both a benzene ring and a methoxy group, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological systems makes it a valuable compound in research and industry.

Biological Activity

4-(3-Methoxyphenyl)butan-1-ol, also known by its chemical formula CHO, is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a butanol backbone with a methoxy-substituted phenyl group. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 184.25 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound can be attributed to its interactions with various biomolecules. Similar compounds have been shown to act through several mechanisms:

- Electrophilic Aromatic Substitution : The methoxy group enhances electrophilic reactivity, allowing the compound to participate in substitution reactions with proteins and nucleic acids.

- Inhibition of Metabolic Processes : Compounds with similar structures have been noted for their ability to inhibit key metabolic enzymes, which can affect cellular metabolism and signaling pathways.

- Antioxidant Activity : Research indicates that phenolic compounds often exhibit antioxidant properties, potentially reducing oxidative stress in cells .

Antioxidant Properties

Studies suggest that this compound may possess significant antioxidant capabilities. This is crucial for protecting cells from oxidative damage, which is linked to various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Compounds structurally related to this compound have demonstrated the ability to modulate inflammatory pathways. They can inhibit enzymes such as cyclooxygenases (COXs) and lipoxygenases (LOXs), which are involved in the inflammatory response .

Neuroprotective Potential

Research has indicated that certain derivatives of phenolic compounds can exert neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation. This suggests a potential therapeutic application for this compound in neurodegenerative diseases.

Study on Antioxidant Activity

A study published in Natural Product Research evaluated the antioxidant activity of various phenolic compounds, including derivatives of this compound. The results indicated a strong correlation between the presence of the methoxy group and enhanced radical scavenging activity .

In Vivo Studies

In vivo studies have shown that administration of similar phenolic compounds can lead to significant reductions in markers of oxidative stress in animal models. For instance, a study involving rats demonstrated that treatment with methoxy-substituted phenols resulted in decreased lipid peroxidation levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.